An In-depth Technical Guide to 3-Substituted Cyclopentane-1-Carboxylic Acids: Navigating CAS Numbers 102539-67-3 and 84545-00-6
An In-depth Technical Guide to 3-Substituted Cyclopentane-1-Carboxylic Acids: Navigating CAS Numbers 102539-67-3 and 84545-00-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopentane ring is a foundational scaffold in medicinal chemistry, prized for its conformational flexibility and its role as a bioisostere for various chemical moieties. This guide provides a detailed examination of two closely related and often confused building blocks: 3-Methoxycyclopentane-1-carboxylic acid (CAS: 102539-67-3) and 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid (CAS: 84545-00-6). We will clarify the distinct chemical nature of these compounds, delve into their physicochemical properties, outline plausible synthetic strategies based on established chemical principles, discuss their analytical characterization, and explore their applications as versatile intermediates in drug discovery, particularly in the synthesis of antiviral agents and prostaglandin analogues.
Introduction: Clarifying the Chemical Distinction
A frequent point of confusion for researchers arises from the similar nomenclature of two distinct chemical entities. It is crucial to differentiate between the ether-containing and the monoester-containing analogues.
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3-Methoxycyclopentane-1-carboxylic acid (1) is a cyclopentane ring functionalized with a carboxylic acid and a methoxy ether group.
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3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid (2) is a cyclopentane-1,3-dicarboxylic acid that has been mono-esterified with methanol.
The presence of an ether versus a methyl ester profoundly impacts the molecule's reactivity, polarity, and utility as a synthetic building block. This guide will address each compound separately to provide clarity for procurement and synthetic planning.
Compound Profile: 3-Methoxycyclopentane-1-carboxylic acid (CAS 102539-67-3)
This molecule features a stable ether linkage, making it a useful scaffold for introducing a polar, non-hydrolyzable group.
Physicochemical and Spectroscopic Data
A summary of the key computed and reported properties for 3-Methoxycyclopentane-1-carboxylic acid (1) is presented below.[1]
| Property | Value | Source |
| CAS Number | 102539-67-3 | PubChem[1] |
| Molecular Formula | C₇H₁₂O₃ | PubChem[1] |
| Molecular Weight | 144.17 g/mol | PubChem[1] |
| IUPAC Name | 3-methoxycyclopentane-1-carboxylic acid | PubChem[1] |
| SMILES | COC1CCC(C1)C(=O)O | PubChem[1] |
| Predicted XLogP3 | 0.5 | PubChem[1] |
Spectroscopic Analysis (Predicted): While specific, peer-reviewed spectral assignments are not readily available, the expected NMR and IR characteristics can be predicted based on the structure:
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¹H NMR:
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A singlet around 3.3 ppm for the methoxy (-OCH₃) protons.
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A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm).
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A complex series of multiplets for the cyclopentane ring protons between 1.5-3.0 ppm.
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¹³C NMR:
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A signal for the carboxylic carbon (-COOH) in the 175-185 ppm range.[2][3][4]
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A signal for the methoxy carbon (-OCH₃) around 55-60 ppm.
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Signals for the cyclopentane ring carbons, with the carbon bearing the methoxy group appearing most downfield (approx. 75-85 ppm), and others in the 20-45 ppm range.[2][3][4]
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IR Spectroscopy:
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A very broad O-H stretch from the carboxylic acid, centered around 2500-3300 cm⁻¹.
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A strong C=O stretch from the carbonyl group, typically around 1700-1725 cm⁻¹.
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A C-O stretch from the ether group around 1075-1150 cm⁻¹.
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Synthesis Strategy
A definitive, published synthesis protocol for 3-Methoxycyclopentane-1-carboxylic acid is elusive in readily accessible literature. However, a logical retrosynthetic approach can be proposed, starting from a known precursor like 3-hydroxycyclopentane-1-carboxylic acid or its ester.
Proposed Synthesis Workflow:
Caption: Proposed synthesis of compound (1).
Protocol Steps:
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Ether Formation: The hydroxyl group of a suitable precursor, such as methyl 3-hydroxycyclopentane-1-carboxylate, would be deprotonated using a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).
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Methylation: The resulting alkoxide is then alkylated with an electrophilic methyl source, typically methyl iodide (CH₃I), via a Williamson ether synthesis to form the methyl ether.
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Saponification: The methyl ester is subsequently hydrolyzed to the carboxylic acid. This is typically achieved under basic conditions (saponification) using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous/alcoholic solvent mixture, followed by acidification with a strong acid (e.g., HCl) to protonate the carboxylate salt.
Compound Profile: 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid (CAS 84545-00-6)
This molecule is a dicarboxylic acid monoester, offering a valuable handle for orthogonal chemical strategies. The carboxylic acid can be modified while the ester remains protected, or vice-versa.
Physicochemical and Spectroscopic Data
A summary of the key computed and reported properties for 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid (2) is presented below.[5][6][7]
| Property | Value | Source |
| CAS Number | 84545-00-6 | PubChem[7] |
| Molecular Formula | C₈H₁₂O₄ | PubChem[7] |
| Molecular Weight | 172.18 g/mol | PubChem[7] |
| IUPAC Name | 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid | PubChem[7] |
| SMILES | COC(=O)C1CCC(C1)C(=O)O | PubChem[7] |
| Physical Form | Liquid | Sigma-Aldrich[5] |
| Purity (Typical) | 97% | Sigma-Aldrich[5] |
Spectroscopic Analysis (Predicted & Analog-Based): While a fully assigned spectrum for this specific molecule is not widely published, data can be inferred from its structure and related compounds.[8]
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¹H NMR:
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A sharp singlet for the methyl ester protons (-COOCH₃) around 3.7 ppm.[8]
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A broad singlet for the carboxylic acid proton (-COOH) >10 ppm.
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A series of complex multiplets for the seven cyclopentane ring protons, likely between 1.8 and 3.2 ppm.
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¹³C NMR:
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IR Spectroscopy:
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A very broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).
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Two distinct C=O stretching bands, which may overlap. The carboxylic acid carbonyl is expected around 1700-1725 cm⁻¹, while the ester carbonyl is typically at a slightly higher frequency, around 1735-1750 cm⁻¹.
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Synthesis Strategy
The synthesis of 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid can be logically approached from a symmetrical dicarboxylic acid or diester precursor. A particularly relevant strategy involves the Dieckmann condensation to form the cyclopentane ring, followed by functional group manipulation. A published synthesis of a key precursor, (±)-methyl cyclopentanone-3-carboxylate, provides a strong foundation for this route.
Proposed Synthesis Workflow:
Caption: Plausible synthesis route for compound (2).
Protocol Steps:
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Dieckmann Condensation: The synthesis begins with an acyclic precursor like a dialkyl adipate derivative. For instance, reacting a suitable 1,3,5-tricarboxylic acid derivative with a base such as sodium ethoxide or sodium hydride induces an intramolecular Claisen (Dieckmann) condensation to form a β-keto ester on a five-membered ring.[9][10]
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Decarboxylation: The resulting β-keto ester is often susceptible to hydrolysis and decarboxylation under acidic or specific salt-mediated (Krapcho) conditions, yielding a cyclopentanone with a single ester group, such as (±)-methyl 3-oxocyclopentane-1-carboxylate.
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Ketone Reduction: The ketone functional group is then reduced to a hydroxyl group using a standard reducing agent like sodium borohydride (NaBH₄). This step creates (±)-methyl 3-hydroxycyclopentane-1-carboxylate.
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Conversion to Carboxylic Acid: The final step would involve converting the hydroxyl group to a leaving group (e.g., tosylate), followed by displacement with cyanide and subsequent hydrolysis to the carboxylic acid. Alternatively, a more direct oxidation of the alcohol could be explored, although protecting the ester might be necessary. A more common industrial approach involves the selective enzymatic hydrolysis of a symmetric diester precursor, such as dimethyl cyclopentane-1,3-dicarboxylate.
Applications in Drug Discovery and Medicinal Chemistry
The cyclopentane core is a privileged scaffold in numerous biologically active molecules. Both 3-Methoxycyclopentane-1-carboxylic acid and 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid serve as valuable starting materials for synthesizing more complex drug candidates.
Prostaglandin Synthesis
Prostaglandins are a class of lipid compounds with diverse hormone-like effects. Their core structure is based on prostanoic acid, which features a cyclopentane ring.[9] The synthesis of prostaglandin analogues often involves the elaboration of highly functionalized cyclopentane precursors.[10][11][12][13] The functional groups on compounds 1 and 2 provide key starting points for introducing the characteristic side chains of prostaglandins.
Carbocyclic Nucleoside Analogues (Antivirals)
A major application for cyclopentane derivatives is in the synthesis of carbocyclic nucleoside analogues, where the cyclopentane ring acts as a bioisosteric replacement for the ribose sugar found in natural nucleosides.[14] This substitution prevents cleavage by glycosidic hydrolases, thereby increasing the metabolic stability and in vivo half-life of the drug.
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Key Intermediates: Dimethyl cyclopentane-1,3-dicarboxylate, a close relative of compound 2 , is a documented starting material for the synthesis of chiral cyclopentene building blocks.[14] These building blocks are essential for producing potent antiviral drugs like Abacavir (HIV) and Entecavir (Hepatitis B).
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Synthetic Utility: The dicarboxylate functionality allows for stereoselective modifications, often through enzymatic resolution, to install the required chirality for biological activity.[14] Compound 2 , as a monoester, provides a scaffold where one carboxyl group can be used for resolution or chiral auxiliary attachment, while the other is protected and available for later-stage modifications. Other cyclopentane derivatives have also shown potent antiviral activity against influenza, hepatitis C, and dengue viruses.[15][16][17]
As Scaffolds and Building Blocks
Beyond specific therapeutic areas, these molecules are versatile building blocks. The carboxylic acid function allows for standard amide bond couplings, esterifications, or reduction to an alcohol, while the second functional group (ether or ester) offers a distinct chemical handle for further diversification. This dual functionality is highly desirable in the construction of combinatorial libraries for high-throughput screening.
Safety and Handling
3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid (2) is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7] Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.
Safety data for 3-Methoxycyclopentane-1-carboxylic acid (1) is not as widely documented, but it should be handled with similar precautions as a related carboxylic acid derivative until specific toxicological data becomes available.
Conclusion
3-Methoxycyclopentane-1-carboxylic acid (CAS 102539-67-3) and 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid (CAS 84545-00-6) are distinct and valuable building blocks for drug discovery and development. Understanding their unique chemical properties, plausible synthetic routes, and key applications is essential for medicinal chemists. The cyclopentane scaffold they provide is of proven importance, particularly in the development of metabolically stable antiviral agents and complex natural product analogues. While detailed, peer-reviewed synthetic and analytical data for these specific molecules can be sparse, this guide provides a robust framework based on established chemical principles and data from closely related compounds to aid researchers in their synthetic endeavors.
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